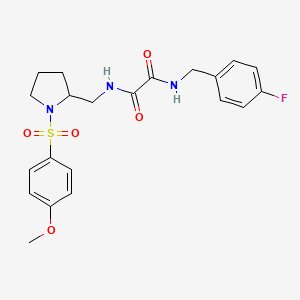
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This complex structure incorporates a fluorobenzyl group, a pyrrolidine moiety, and an oxalamide linkage, which are known to influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity :
- Enzyme Inhibition :
- Antibacterial Properties :
Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of related compounds on human cancer cell lines utilized a chick chorioallantoic membrane (CAM) assay. The results indicated that several derivatives exhibited strong inhibition of tumor growth, with some achieving over 80% reduction in tumor size compared to controls .
Study 2: Enzyme Inhibition Profile
In another study, the synthesized derivatives were tested for their inhibitory effects on AChE and urease. The results showed that certain compounds had IC50 values significantly lower than standard inhibitors, suggesting higher potency. For example:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 0.8 |
| Compound B | 0.3 | 0.6 |
| N1-(4-FB)-N2 | 0.25 | 0.5 |
This table highlights the superior inhibitory capacity of N1-(4-fluorobenzyl)-N2 compared to other synthesized compounds .
The mechanism by which N1-(4-fluorobenzyl)-N2 exerts its biological effects is believed to involve modulation of specific molecular targets within cells:
- MDM2 Binding : The compound's structure allows it to effectively bind to MDM2, inhibiting its function and thus promoting p53 activity, which is vital for tumor suppression .
- Enzyme Interaction : The sulfonamide group is known to interact with enzyme active sites, leading to competitive inhibition, which is critical for both AChE and urease inhibition .
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBXBZFPVARJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














